Behavioral Hyperactivity Induction: Beta-Alanyl-L-Leucine vs. Beta-Alanyl-Glycine
Beta-alanyl-L-leucine (the carboxylic acid analog of beta-alanyl-L-leucinamide) induces significant hyperactivity in chicks when administered intracerebroventricularly (i.c.v.), an effect not observed with the structurally similar beta-alanyl-glycine [1]. This establishes a clear functional differentiation within the beta-alanyl-dipeptide class, directly tied to the identity of the C-terminal amino acid.
| Evidence Dimension | Behavioral Activity (Hyperactivity Induction) |
|---|---|
| Target Compound Data | Induced significant hyperactivity (p < 0.05 vs. control) |
| Comparator Or Baseline | Beta-alanyl-glycine: No significant effect on activity |
| Quantified Difference | Qualitative difference in behavioral outcome; only beta-alanyl-L-leucine showed activity. |
| Conditions | In vivo model: 8-day-old male layer chicks; i.c.v. injection; dose: 2.5 µmol/10 µl. |
Why This Matters
This data proves that replacing the C-terminal amino acid from glycine to leucine confers a specific neuroexcitatory activity, making beta-alanyl-L-leucinamide a non-substitutable tool for studying dipeptide-mediated behavioral modulation.
- [1] Tsuneyoshi Y, et al. Central administration of dipeptides, beta-alanyl-BCAAs, induces hyperactivity in chicks. J Poult Sci. 2007;44(3):281-286. View Source
